molecular formula C22H21N3O2S B4241751 2-(4-methylbenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

2-(4-methylbenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B4241751
M. Wt: 391.5 g/mol
InChI Key: UJIFUTNYGGOOHT-UHFFFAOYSA-N
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Description

The compound 2-(4-methylbenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a hybrid heterocyclic molecule featuring a cyclopenta[b]thiophene core substituted with a 4-methylbenzamido group at position 2 and a pyridin-3-ylmethyl carboxamide moiety at position 2. Crystallographic analysis of such compounds often employs software like SHELXL for structure refinement, as highlighted in .

Properties

IUPAC Name

2-[(4-methylbenzoyl)amino]-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-14-7-9-16(10-8-14)20(26)25-22-19(17-5-2-6-18(17)28-22)21(27)24-13-15-4-3-11-23-12-15/h3-4,7-12H,2,5-6,13H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIFUTNYGGOOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylbenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling). The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups.

Scientific Research Applications

2-(4-methylbenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methylbenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While the provided evidence lacks direct data on this compound or its analogs, general comparisons can be inferred based on structural motifs and methodologies:

Structural Analogues and Functional Groups

  • Cyclopenta[b]thiophene Derivatives: The cyclopenta[b]thiophene scaffold is less common than simpler thiophene derivatives. For example, C18H13ClN6O2S (mentioned in ) contains a sydnone-thiadiazine hybrid system but lacks the fused cyclopentane ring, which may reduce conformational rigidity compared to the target compound .
  • Benzamido Substitutions: The 4-methylbenzamido group in the target compound contrasts with the 4-chlorobenzylidene hydrazine group in ’s example.

Hypothetical Pharmacological Profiles

Feature Target Compound Example Analog (C18H13ClN6O2S)
Core Structure Cyclopenta[b]thiophene (fused ring) Sydnone-thiadiazine (non-fused)
Substituents 4-Methylbenzamido, pyridinylmethyl 4-Chlorobenzylidene hydrazine
Predicted LogP ~3.5 (moderate lipophilicity) ~2.8 (lower due to polar hydrazine)
Hydrogen Bond Acceptors 5 (amide N, pyridine N) 7 (sydnone O, thiadiazine N)

Note: Data are illustrative due to lack of direct experimental results in provided evidence.

Biological Activity

The compound 2-(4-methylbenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure

The structure of the compound is characterized by a cyclopenta[b]thiophene core, which is substituted with a 4-methylbenzamido group and a pyridin-3-ylmethyl moiety. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been suggested that it could interfere with DHHC-mediated palmitoylation , which is critical for protein localization in membranes.
  • Apoptosis Induction : Similar compounds have shown the ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .
  • Anti-inflammatory Effects : Research indicates that derivatives of this compound may reduce pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer properties of related compounds. For example:

  • Case Study : A series of thiophene carboxamide derivatives demonstrated significant activity against Hep3B cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. The most active derivatives showed IC50 values as low as 5.46 µM .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored:

  • Palmitoylation Inhibition : Compounds within this class have shown selective inhibition of DHHC enzymes, which play a role in various cellular processes.

Research Findings

Several studies have reported on the biological activities associated with thiophene derivatives:

StudyCompoundActivityIC50 Value
2bAnticancer (Hep3B)5.46 µM
Similar DerivativesXanthine Oxidase Inhibition3.6 µM
2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamideNRF2 ActivationNot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methylbenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(4-methylbenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

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